molecular formula C16H12BrCl2N3S B4696183 3-[(4-bromobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole

3-[(4-bromobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B4696183
M. Wt: 429.2 g/mol
InChI Key: WPJHUXBQXHVMBV-UHFFFAOYSA-N
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Description

3-[(4-Bromobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromobenzyl group, a dichlorophenyl group, and a sulfanyl linkage, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-bromobenzyl chloride with sodium sulfide to form 4-bromobenzyl sulfide. This intermediate is then reacted with 3,4-dichlorophenyl isothiocyanate to form the corresponding thiourea derivative. The final step involves cyclization of the thiourea derivative in the presence of a base, such as sodium hydroxide, to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Azide or thiocyanate derivatives.

Scientific Research Applications

3-[(4-Bromobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-bromobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Bromobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole
  • 3-[(4-Bromobenzyl)sulfanyl]-5-(2,6-dichlorophenyl)-4-methyl-4H-1,2,4-triazole

Uniqueness

3-[(4-Bromobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole is unique due to its specific substitution pattern and the presence of both bromobenzyl and dichlorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrCl2N3S/c1-22-15(11-4-7-13(18)14(19)8-11)20-21-16(22)23-9-10-2-5-12(17)6-3-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJHUXBQXHVMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrCl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-bromobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole
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3-[(4-bromobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole
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3-[(4-bromobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole
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3-[(4-bromobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole
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3-[(4-bromobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole

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